Cas no 62133-77-1 (1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid)

1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid is a chemically modified derivative of D-glucuronic acid, where all four hydroxyl groups are acetylated. This compound serves as a key intermediate in organic synthesis, particularly in carbohydrate chemistry and the preparation of glycosides. The acetyl groups enhance stability and solubility in organic solvents, facilitating controlled reactions. Its β-configuration ensures stereochemical precision in glycosylation processes. This derivative is widely utilized in pharmaceutical research, including prodrug development and conjugation strategies, due to its ability to improve bioavailability. High purity and well-defined structure make it a reliable reagent for synthetic applications requiring regioselective modifications.
1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid structure
62133-77-1 structure
Product Name:1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid
CAS No:62133-77-1
MF:C14H18O11
MW:362.286125659943
CID:826370
Update Time:2025-10-29

1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic Acid
    • 1,2,3,4-Tetra-O-acet
    • 1,2,3,4-TETRA-O-ACETYL-?-D-GLUCURONIC ACID
    • 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid
    • Inchi: 1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1
    • InChI Key: FHWVABAZBHDMEY-ZXPJVPCYSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1C(=O)O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 362.08500

Experimental Properties

  • Melting Point: 152-154°C
  • PSA: 151.73000
  • LogP: -0.84590

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Additional information on 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid

Introduction to 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid (CAS No: 62133-77-1)

1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid, identified by its Chemical Abstracts Service (CAS) number 62133-77-1, is a structurally significant derivative of D-glucuronic acid. This compound has garnered considerable attention in the field of chemical biology and pharmaceutical research due to its versatile applications and mechanistic relevance. As a tetra-O-acetylated glucuronic acid, it serves as a crucial intermediate in the synthesis of various glycosaminoglycans (GAGs) and other carbohydrate-based biomolecules, which are integral to numerous biological processes.

The acetylation of glucuronic acid at the hydroxyl positions enhances its stability and reactivity, making it a valuable tool in synthetic chemistry. The acetyl groups not only modify the physical properties of the molecule but also influence its interactions with enzymes and other biomolecules. This compound is particularly notable for its role in the development of carbohydrate-based therapeutics, where precise structural modifications are essential for achieving desired biological outcomes.

Recent advancements in glycoscience have highlighted the importance of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid in understanding the structure-activity relationships of GAGs. These studies have demonstrated that the acetylation pattern significantly affects the conformation and biological function of GAGs. For instance, modifications in the acetyl groups can alter the binding affinity of GAGs to proteoglycans and growth factors, thereby influencing processes such as cell signaling and matrix assembly.

The compound's utility extends to the field of drug delivery systems. Researchers have explored its potential as a precursor for designing advanced carbohydrate-based polymers that can enhance drug solubility and bioavailability. The acetylated glucuronic acid backbone provides a scaffold for incorporating functional groups that can improve targeted delivery mechanisms. This approach has shown promise in preclinical studies for formulations aimed at treating chronic diseases where sustained release is critical.

In addition to its synthetic applications, 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid has been investigated for its role in carbohydrate metabolism and disease pathogenesis. Studies have revealed that alterations in GAG structure, influenced by enzymatic or chemical modifications like acetylation, are associated with various pathological conditions. Understanding these modifications provides insights into potential therapeutic targets for diseases such as inflammation and cancer. The compound's ability to mimic natural GAGs while offering greater synthetic flexibility makes it an invaluable asset in biomimetic research.

The chemical synthesis of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in enzymatic synthesis have further refined the production process, allowing for more sustainable and scalable manufacturing. These developments align with global trends toward greener chemistry practices, reducing reliance on harsh reagents and minimizing waste generation.

From a pharmaceutical perspective, the compound's derivatives have been tested in various therapeutic contexts. For example, modified GAGs derived from 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid have shown potential in modulating immune responses and inhibiting tumor growth. The ability to fine-tune the acetylation pattern allows researchers to optimize these derivatives for specific biological activities. Such tailored molecules could lead to novel treatments with improved efficacy and reduced side effects compared to existing therapies.

The role of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid in nanotechnology is another emerging area of interest. Its structural properties make it suitable for constructing hydrogels and other biocompatible materials used in tissue engineering and regenerative medicine. These materials can provide scaffolds for cell growth and drug delivery within three-dimensional matrices. The acetylated glucuronic acid units contribute to the hydrogel's mechanical stability while allowing for functionalization with bioactive molecules.

Future research directions may explore the use of 1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid in developing smart drug delivery systems that respond to physiological cues such as pH or enzymatic activity. By integrating responsive moieties into carbohydrate-based polymers derived from this compound, researchers aim to create stimuli-sensitive formulations that release therapeutic agents at targeted sites within the body. This innovation could revolutionize treatments for diseases requiring localized drug action.

In conclusion,1,2,3,4-Tetra-O-acetyl-b-D-glucuronic Acid (CAS No: 62133-77-1) represents a cornerstone molecule in modern glycoscience with far-reaching implications across multiple disciplines. Its unique structural features and functional versatility make it indispensable for advancing our understanding of carbohydrate biology and developing next-generation therapeutics. As research continues to uncover new applications for this compound, its significance is poised to grow even further.

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